molecular formula C23H16N2O2 B8230796 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 143878-21-1

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8230796
M. Wt: 352.4 g/mol
InChI Key: BRSZMVHUPSXOTP-UHFFFAOYSA-N
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Description

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H16N2O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione' involves the reaction of 2-(6-bromo-5H-dibenz[B,E]azepin-11-ylmethyl)-1H-isoindole-1,3(2H)-dione with sodium hydride and subsequent treatment with methyl iodide.

Starting Materials
2-(6-bromo-5H-dibenz[B,E]azepin-11-ylmethyl)-1H-isoindole-1,3(2H)-dione, Sodium hydride, Methyl iodide

Reaction
Step 1: Dissolve 2-(6-bromo-5H-dibenz[B,E]azepin-11-ylmethyl)-1H-isoindole-1,3(2H)-dione and sodium hydride in dry dimethylformamide., Step 2: Heat the mixture to 60-70°C for 2 hours under nitrogen atmosphere., Step 3: Cool the reaction mixture to room temperature and add methyl iodide dropwise., Step 4: Stir the reaction mixture at room temperature for 12 hours., Step 5: Quench the reaction mixture with water and extract with ethyl acetate., Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure., Step 7: Purify the crude product by column chromatography to obtain the desired compound.

properties

IUPAC Name

2-(5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZMVHUPSXOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C(N2)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177875
Record name 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

CAS RN

143878-21-1
Record name 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143878-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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